6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolinones This compound is notable for its unique structural features, which include a pyranoquinoline core fused with a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of catalytic amounts of piperidine, which facilitates the formation of the desired product through a series of steps including the formation of a Knoevenagel adduct, dehydration, and intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Its stability and luminescent properties are being investigated for use in the development of advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation. This property is leveraged in imaging techniques to study cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
3-acyl-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure but differ in the acyl group attached at the 3-position.
2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety: These compounds have additional functional groups that confer different biological activities.
Uniqueness
6,8,8,9-tetramethyl-3-propanoyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural arrangement and the presence of multiple methyl groups, which enhance its stability and luminescent properties. This makes it particularly valuable for applications requiring high photostability and brightness.
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-propanoyl-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H23NO3/c1-6-16(21)14-8-12-7-13-11(2)10-19(3,4)20(5)15(13)9-17(12)23-18(14)22/h7-9,11H,6,10H2,1-5H3 |
InChI Key |
OIFLGTCGHIBICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)C |
Origin of Product |
United States |
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